molecular formula C15H15NOSe B14735255 Benzamide, N-methyl-2-(methylseleno)-N-phenyl- CAS No. 6518-76-9

Benzamide, N-methyl-2-(methylseleno)-N-phenyl-

Cat. No.: B14735255
CAS No.: 6518-76-9
M. Wt: 304.26 g/mol
InChI Key: ZNDVNFVQZWGXJN-UHFFFAOYSA-N
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Description

Benzamide, N-methyl-2-(methylseleno)-N-phenyl- is an organic compound belonging to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, biology, and industry due to their structural versatility and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-methyl-2-(methylseleno)-N-phenyl- typically involves the reaction of N-methylbenzamide with methylselenol in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-70°C.

    Solvent: Common solvents like dichloromethane or toluene.

    Catalyst: Transition metal catalysts such as palladium or platinum.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity Benzamide, N-methyl-2-(methylseleno)-N-phenyl- on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-methyl-2-(methylseleno)-N-phenyl- undergoes various chemical reactions, including:

    Oxidation: The methylseleno group can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to remove the methylseleno group, yielding simpler benzamide derivatives.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

    Oxidation Products: Selenoxide and selenone derivatives.

    Reduction Products: Simpler benzamide derivatives without the methylseleno group.

    Substitution Products: Various substituted benzamides depending on the nature of the substituent.

Scientific Research Applications

Benzamide, N-methyl-2-(methylseleno)-N-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, N-methyl-2-(methylseleno)-N-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The methylseleno group is known to participate in redox reactions, which can modulate the activity of enzymes involved in oxidative stress and inflammation pathways. The phenyl group may enhance the compound’s binding affinity to specific receptors, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Methylbenzamide: Lacks the methylseleno group, resulting in different chemical and biological properties.

    2-Methylbenzamide: Features a methyl group on the benzene ring, but lacks the methylseleno and phenyl groups.

    N-Phenylbenzamide: Contains a phenyl group but lacks the methyl and methylseleno groups.

Uniqueness

Benzamide, N-methyl-2-(methylseleno)-N-phenyl- is unique due to the presence of the methylseleno group, which imparts distinct redox properties and potential biological activities not observed in similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

6518-76-9

Molecular Formula

C15H15NOSe

Molecular Weight

304.26 g/mol

IUPAC Name

N-methyl-2-methylselanyl-N-phenylbenzamide

InChI

InChI=1S/C15H15NOSe/c1-16(12-8-4-3-5-9-12)15(17)13-10-6-7-11-14(13)18-2/h3-11H,1-2H3

InChI Key

ZNDVNFVQZWGXJN-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2[Se]C

Origin of Product

United States

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